Lenacapavir - 2189684-44-2

Lenacapavir

Catalog Number: EVT-511828
CAS Number: 2189684-44-2
Molecular Formula: C39H32ClF10N7O5S2
Molecular Weight: 968.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lenacapavir (brand name: Sunlenca) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in adults for whom other HIV medicines have not worked and who meet certain requirements, as determined by a health care provider. Lenacapavir is always used in combination with other HIV medicines.
Lenacapavir is a drug that has been approved by the U.S. Food and Drug Administration (FDA) under the brand name Sunlenca for the treatment of HIV. Lenacapavir is also being studied as an investigational drug to prevent HIV infection.
Lenacapavir belongs to a group of HIV drugs called capsid inhibitors. Capsid inhibitors interfere with HIV capsid, a protein shell that protects HIV’s genetic material and enzymes needed for replication. Capsid inhibitors can disrupt HIV capsid during multiple stages of the viral life cycle. This prevents HIV from multiplying and can reduce the amount of HIV in the body. 
Lenacapavir may work against HIV strains that are resistant to other HIV drugs.

HIV/AIDS remains an area of concern despite the introduction of numerous successful therapies, mainly due to the emergence of multidrug resistance and patient difficulty in adhering to treatment regimens. Lenacapavir is a first-in-class capsid inhibitor that demonstrates picomolar HIV-1 inhibition as a monotherapy in vitro, little to no cross-resistance with existing antiretroviral agents, and extended pharmacokinetics with subcutaneous dosing. Lenacapavir was first globally approved on August 22, 2022 by the European Commission to treat adults with multi-drug resistant HIV infection. On December 22, 2022, it was also approved by the FDA.
Lenacapavir is a Human Immunodeficiency Virus 1 Capsid Inhibitor. The mechanism of action of lenacapavir is as a HIV Capsid Inhibitor, and Cytochrome P450 3A Inhibitor, and P-Glycoprotein Inhibitor, and Breast Cancer Resistance Protein Inhibitor.
See also: Lenacapavir Sodium (active moiety of).
Overview

Lenacapavir is a novel antiviral compound developed primarily for the treatment of Human Immunodeficiency Virus type 1 (HIV-1). It functions as a capsid inhibitor, disrupting the HIV replication cycle by targeting the viral capsid, which is crucial for the virus's ability to infect host cells. Lenacapavir has garnered attention due to its long-acting formulation, which allows for less frequent dosing compared to traditional antiretroviral therapies. This compound was developed by Gilead Sciences and has shown promising results in clinical trials, leading to its approval by regulatory agencies.

Source and Classification

Lenacapavir is classified as a small molecule antiviral agent. Its chemical structure is characterized as a pyridine derivative with specific functional groups that enhance its interaction with the HIV capsid. The compound's development is rooted in medicinal chemistry aimed at creating effective treatments for chronic viral infections, particularly HIV.

Synthesis Analysis

Methods and Technical Details

The synthesis of Lenacapavir involves several key steps, utilizing various organic chemistry techniques. A notable approach begins with commercially available 2,5-dibromopyridine, which undergoes acetylation to form an intermediate compound. This is followed by a series of reactions including:

  1. Oxidation: Using catalytic amounts of 2,2,6,6-tetramethylpiperidin-1-oxyl and sodium hypochlorite to convert secondary alcohols into ketones.
  2. Chiral Resolution: Employing di-p-toluoyl-L-tartaric acid for resolving racemic mixtures into pure enantiomers.
  3. Coupling Reactions: Utilizing Suzuki-Miyaura coupling techniques to form carbon-carbon bonds between aryl boronic acids and other intermediates.

These methods have been optimized to improve yield and reduce environmental impact through solvent recycling and minimizing waste products .

Molecular Structure Analysis

Structure and Data

Lenacapavir's molecular formula is C25H32F2N4OC_{25}H_{32}F_{2}N_{4}O, with a molecular weight of approximately 458.54 g/mol. The structure features a complex arrangement of rings and functional groups that facilitate its interaction with the HIV capsid protein. Key structural components include:

  • Pyridine Ring: Essential for binding interactions.
  • Fluorinated Aromatic Groups: Enhance lipophilicity and bioavailability.
  • Amine Functionalities: Contribute to hydrogen bonding with the target protein.

The three-dimensional conformation of Lenacapavir allows it to effectively fit into the binding site of the HIV capsid, which is critical for its mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of Lenacapavir includes several significant chemical reactions:

  1. Bromination: Selective bromination of starting materials using N-bromosuccinimide under mild conditions.
  2. Cyclization: Regioselective cyclization reactions that form key heterocyclic components necessary for activity.
  3. Deprotection: Removal of protecting groups post-synthesis to yield the active pharmaceutical ingredient.

These reactions are meticulously controlled to ensure high yields and purity levels, often exceeding 95% in final products .

Mechanism of Action

Process and Data

Lenacapavir acts by inhibiting the assembly and maturation of HIV particles. It binds to the capsid protein of HIV-1, preventing proper capsid formation necessary for viral replication. This inhibition disrupts the virus's ability to package its RNA genome and proteins into new virions, effectively halting the infection cycle.

Studies indicate that Lenacapavir shows potent antiviral activity against multiple strains of HIV-1, including those resistant to other antiretroviral agents . The long half-life of Lenacapavir allows it to maintain therapeutic concentrations in plasma over extended periods, facilitating less frequent dosing regimens.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lenacapavir exhibits several notable physical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Moderately soluble in organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

Chemical properties include its reactivity profile which allows it to participate in various organic reactions without significant degradation .

Applications

Scientific Uses

Furthermore, ongoing studies are exploring Lenacapavir's effectiveness against other viruses or in different therapeutic contexts, potentially expanding its utility beyond HIV treatment .

Properties

CAS Number

2189684-44-2

Product Name

Lenacapavir

IUPAC Name

N-[(1S)-1-[3-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2S,4R)-5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide

Molecular Formula

C39H32ClF10N7O5S2

Molecular Weight

968.3 g/mol

InChI

InChI=1S/C39H32ClF10N7O5S2/c1-36(2,63(3,59)60)10-9-21-5-6-22(23-7-8-26(40)30-32(23)57(17-37(43,44)45)54-35(30)55-64(4,61)62)31(51-21)27(13-18-11-19(41)14-20(42)12-18)52-28(58)16-56-34-29(33(53-56)39(48,49)50)24-15-25(24)38(34,46)47/h5-8,11-12,14,24-25,27H,13,15-17H2,1-4H3,(H,52,58)(H,54,55)/t24-,25+,27-/m0/s1

InChI Key

BRYXUCLEHAUSDY-WEWMWRJBSA-N

SMILES

CC(C)(C#CC1=NC(=C(C=C1)C2=C3C(=C(C=C2)Cl)C(=NN3CC(F)(F)F)NS(=O)(=O)C)C(CC4=CC(=CC(=C4)F)F)NC(=O)CN5C6=C(C7CC7C6(F)F)C(=N5)C(F)(F)F)S(=O)(=O)C

Synonyms

GS-CA1

Canonical SMILES

CC(C)(C#CC1=NC(=C(C=C1)C2=C3C(=C(C=C2)Cl)C(=NN3CC(F)(F)F)NS(=O)(=O)C)C(CC4=CC(=CC(=C4)F)F)NC(=O)CN5C6=C(C7CC7C6(F)F)C(=N5)C(F)(F)F)S(=O)(=O)C

Isomeric SMILES

CC(C)(C#CC1=NC(=C(C=C1)C2=C3C(=C(C=C2)Cl)C(=NN3CC(F)(F)F)NS(=O)(=O)C)[C@H](CC4=CC(=CC(=C4)F)F)NC(=O)CN5C6=C([C@H]7C[C@H]7C6(F)F)C(=N5)C(F)(F)F)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.